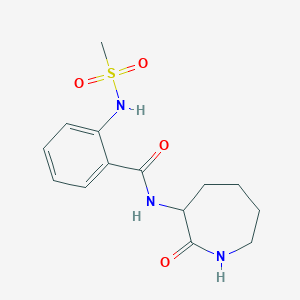
2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry for its pharmacological properties.
Aplicaciones Científicas De Investigación
2-(Methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide have been extensively studied. The compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, the compound has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide in lab experiments is its high purity. The synthesis method has been optimized to obtain high yields of the compound with high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide. One direction is to further investigate the mechanism of action of the compound. This could lead to the development of more effective treatments for various diseases. Another direction is to study the potential use of the compound in combination with other drugs. This could lead to the development of more effective treatments for cancer and other diseases. Finally, the potential use of the compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be further investigated.
Métodos De Síntesis
The synthesis of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide involves the reaction of 2-aminobenzamide with 3-chloro-2-hydroxypropyl methanesulfonate in the presence of a base. The resulting product is then treated with 2-oxoazepan-3-ylamine to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound with high purity.
Propiedades
IUPAC Name |
2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-22(20,21)17-11-7-3-2-6-10(11)13(18)16-12-8-4-5-9-15-14(12)19/h2-3,6-7,12,17H,4-5,8-9H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXRQJYVABCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)



![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)
![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)



![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)
![3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533777.png)